molecular formula C15H16N4O3 B2405677 methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 879935-79-2

methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2405677
CAS No.: 879935-79-2
M. Wt: 300.318
InChI Key: RPANPQOMXZAPMK-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolo-pyrimidine core. Its structure includes:

  • A 5-ethyl substituent on the pyrimidine ring.
  • A methyl ester at position 6, influencing solubility and metabolic stability.

Properties

IUPAC Name

methyl 5-ethyl-7-(3-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-3-11-12(14(21)22-2)13(9-5-4-6-10(20)7-9)19-15(18-11)16-8-17-19/h4-8,13,20H,3H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPANPQOMXZAPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 5-ethyl-7-(3-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation

Cellular Effects

In cellular contexts, methyl 5-ethyl-7-(3-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have significant effects on cell function. For example, it has been found to inhibit the growth of certain cell lines, suggesting potential cytotoxic activities

Molecular Mechanism

The molecular mechanism of action of methyl 5-ethyl-7-(3-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is complex and multifaceted. As a potential CDK2 inhibitor, it may exert its effects by binding to this enzyme and inhibiting its activity, thereby affecting cell cycle progression

Biological Activity

Methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The compound can be synthesized through various methods involving the reaction of triazole and pyrimidine derivatives. A notable approach includes a one-pot three-component synthesis that combines 5-amino-1-phenyl-1H-1,2,4-triazoles with aromatic aldehydes and ethyl acetoacetate. This method has been shown to yield compounds with promising biological activities .

Biological Activity

Antitumor Activity:
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antitumor properties. For example, specific derivatives have demonstrated potent inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
4cMDA-MB-23117.83
4jMCF-719.73

These compounds were compared to Cisplatin, a standard chemotherapy drug, highlighting their potential as alternative or adjunct therapies in cancer treatment.

Mechanism of Action:
The mechanism by which these compounds exert their antitumor effects involves inducing apoptosis in cancer cells and disrupting cell cycle progression. Studies are ongoing to elucidate the specific protein targets and pathways involved in these processes .

Other Biological Activities

Apart from antitumor effects, this compound has shown promise in other areas:

  • Antibacterial Activity: Some derivatives have been reported to possess antibacterial properties against various pathogens .
  • Antiviral Activity: Preliminary studies suggest potential antiviral effects that warrant further investigation.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of triazolo[1,5-a]pyrimidine derivatives, a series of compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain modifications to the triazole ring significantly enhanced cytotoxicity compared to unmodified counterparts.

Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the phenyl ring significantly influence biological activity. For instance, the introduction of hydroxyl groups increased solubility and improved interaction with target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (Position 5/7) Key Features Physicochemical/Biological Data References
Methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Ethyl, 7-(3-hydroxyphenyl) Hydroxyl group enables H-bonding; methyl ester enhances lipophilicity. No direct data; inferred stability from ester group.
Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate 7-Methyl, 3-(2-hydroxyphenyl) Ortho-hydroxyl group; diphenyl substitution. mp 206°C ; IR: 3425 cm⁻¹ (OH), 1666 cm⁻¹ (C=O); NMR: δ 10.44 (OH). Anticancer potential inferred from structural class.
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Phenyl, 7-(3,4,5-trimethoxyphenyl) Trimethoxy groups enhance solubility; phenyl substituent increases aromatic interactions. Mol. Formula : C₂₃H₂₄N₄O₅; Molar Mass : 436.46 g/mol. Potential kinase inhibition due to trimethoxy motif.
Methyl 5-ethyl-7-[4-(trifluoromethyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Ethyl, 7-(4-CF₃-phenyl) Trifluoromethyl group improves metabolic stability and electron-withdrawing effects. CAS : 725218-18-6. Likely enhanced bioavailability vs. hydroxylated analogs.
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate 5-Methyl, 7-(2-chlorophenyl), 2-benzylsulfanyl Chlorophenyl and sulfanyl groups enhance electrophilic reactivity. Synthesis : Microwave-assisted; X-ray : π-π stacking (3.63 Å). Antifungal/antibacterial activity suggested.

Key Comparison Points

Substituent Effects on Bioactivity :

  • The 3-hydroxyphenyl group in the target compound may confer antioxidant or receptor-binding properties via H-bonding, contrasting with 2-hydroxyphenyl (), which exhibits distinct NMR shifts (δ 10.44 ppm for OH) .
  • Trifluoromethyl () and chlorophenyl () substituents enhance metabolic stability and electrophilicity, respectively, but reduce polarity compared to hydroxyl groups .

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels ’s protocols (additive-assisted condensation) or ’s microwave-assisted route, though direct data are absent .

Physicochemical Properties :

  • Methoxy-rich analogs () show higher molar mass (436.46 g/mol) and solubility, whereas methyl ester derivatives (e.g., target compound) balance lipophilicity and hydrolytic stability .

Biological Relevance :

  • Anticancer activity is plausible for hydroxylated analogs (), while chlorophenyl-sulfanyl derivatives () may target microbial enzymes .

Q & A

Basic Research Questions

Q. What are optimized synthetic protocols for methyl 5-ethyl-7-(3-hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

  • Methodology : Utilize a three-component Biginelli-like reaction with 3,5-diaminotriazole, substituted aldehydes, and β-keto esters. Catalytic systems such as TMDP (trimethylenedipiperidine) in water-ethanol mixtures (1:1 v/v) enhance yield and regioselectivity . Monitor reactions via TLC and purify via recrystallization (e.g., EtOH/DMF) .
  • Key Parameters : Reaction time (10–12 hours at 120°C), solvent polarity, and catalyst loading (5–10 mol%) significantly influence product formation .

Q. How can regiochemistry be controlled during synthesis of triazolo[1,5-a]pyrimidine derivatives?

  • Methodology : Adjust reaction conditions to favor either 5- or 7-substituted isomers. For example:

  • Acidic conditions (e.g., HCl/EtOH) promote 5-substituted products via kinetic control.
  • Ionic liquid media (e.g., [BMIM]BF₄) shift regioselectivity toward 7-substituted analogues by stabilizing intermediates .
    • Validation : Use 1H^{1}\text{H} NMR to distinguish substitution patterns via coupling constants and NOE effects .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Essential Methods :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) to assign aromatic protons, ester groups, and triazole/pyrimidine ring systems .
  • X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., triclinic P1P1 space group, a=7.5884a = 7.5884 Å, b=10.7303b = 10.7303 Å) to confirm stereochemistry .
  • Microanalysis : Validate elemental composition (C, H, N) with ≤0.4% deviation .

Advanced Research Questions

Q. How can mechanistic studies explain regioselectivity in triazolo[1,5-a]pyrimidine synthesis?

  • Approach : Use DFT calculations to model transition states. For example:

  • Electrophilic aromatic substitution at the pyrimidine ring is influenced by electron-withdrawing groups (e.g., carboxylate) at C5.
  • Steric effects from the 3-hydroxyphenyl group at C7 direct substituents to the C5 position .
    • Experimental Support : Isotopic labeling (e.g., 15N^{15}\text{N}-triazole) tracks nitrogen migration during cyclization .

Q. What strategies resolve contradictions in biological activity data for similar compounds?

  • Case Study : Compare bioactivity of dihydro vs. fully aromatic analogues.

  • Dihydro derivatives (e.g., ethyl 5-methyl-7-phenyl-4,7-dihydro analogues) show reduced cytotoxicity due to conformational flexibility.
  • Aromatic systems (e.g., 7-chlorophenyl-substituted) exhibit enhanced enzyme inhibition via rigid π-stacking .
    • Validation : Perform SAR studies with modified substituents (e.g., replacing 3-hydroxyphenyl with 4-cyanophenyl) to isolate activity trends .

Q. How can computational modeling predict interactions with biological targets?

  • Protocols :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases or GPCRs. The 3-hydroxyphenyl group may form hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding affinity .
    • Experimental Correlation : Validate predictions with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .

Q. What are optimal conditions for scaling up synthesis without compromising yield?

  • Key Factors :

  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Catalyst Recycling : Recover TMDP via aqueous extraction (≥90% recovery after 3 cycles) .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer for multi-gram synthesis .

Key Notes

  • Methodological Focus : Emphasized protocols for synthesis, characterization, and data analysis over descriptive content.
  • Advanced Topics : Integrated computational and experimental strategies to address contradictions and mechanistic complexity.

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